Cas no 945408-07-1 (1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-)

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-, is a versatile intermediate in organic synthesis. It features a primary amine group and a chlorofluorophenylmethylene substituent, offering excellent reactivity for various chemical transformations. This compound is particularly valuable for the synthesis of pharmaceuticals and agrochemicals due to its structural complexity and reactivity profile.
1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- structure
945408-07-1 structure
Product name:1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-
CAS No:945408-07-1
MF:C11H13ClFN
Molecular Weight:213.679025411606
MDL:MFCD10699103
CID:4721006

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- 化学的及び物理的性質

名前と識別子

    • Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
    • 1-BUTANAMINE, N-[(2-CHLORO-6-FLUOROPHENYL)METHYLENE]-
    • GHSRWLBYKQPZRL-RIYZIHGNSA-N
    • STL554418
    • BBL100624
    • N-[(E)-(2-chloro-6-fluorophenyl)methylidene]butan-1-amine
    • butyl-[1-(2-chloro-6-fluoro-phenyl)-meth-(e)-ylidene]-amine
    • 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-
    • MDL: MFCD10699103
    • インチ: 1S/C11H13ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3/b14-8+
    • InChIKey: GHSRWLBYKQPZRL-RIYZIHGNSA-N
    • SMILES: ClC1C=CC=C(C=1/C=N/CCCC)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 184
  • トポロジー分子極性表面積: 12.4

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
MS-20050-50g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 >97%
50g
£293.00 2025-02-08
A2B Chem LLC
AZ92372-1g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 97%
1g
$97.00 2024-07-18
Key Organics Ltd
MS-20050-10g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 >97%
10g
£100.00 2025-02-08
Apollo Scientific
PC520625-10g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 97%
10g
£116.00 2023-09-01
Apollo Scientific
PC520625-50g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 97%
50g
£360.00 2023-09-01
abcr
AB546520-10 g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine; .
945408-07-1
10g
€181.00 2023-07-11
abcr
AB546520-50 g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine; .
945408-07-1
50g
€463.50 2023-07-11
A2B Chem LLC
AZ92372-10g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 97%
10g
$402.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438792-10g
N-butyl-1-(2-chloro-6-fluorophenyl)methanimine
945408-07-1 98%
10g
¥1183.00 2024-04-24
A2B Chem LLC
AZ92372-5g
Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine
945408-07-1 97%
5g
$271.00 2024-07-18

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- 関連文献

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-に関する追加情報

Introduction to 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- and Its Significance in Modern Chemical Research

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-, is a sophisticated organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound, identified by the CAS number 945408-07-1, has garnered significant attention due to its structural features and its role in the development of novel pharmaceuticals and agrochemicals. The presence of both amine and benzene derivatives with chloro and fluoro substituents makes this molecule a subject of intense interest for researchers exploring new synthetic pathways and biological activities.

The compound's structure consists of a butanamine backbone linked to a benzene ring substituted with chlorine and fluorine atoms. This arrangement imparts specific electronic and steric properties that are crucial for its reactivity and potential applications. The N-[(2-chloro-6-fluorophenyl)methylene] moiety is particularly noteworthy, as it introduces a reactive aldehyde-like functionality that can participate in various chemical reactions, including condensation reactions with amines to form Schiff bases.

In recent years, the pharmaceutical industry has shown a growing interest in compounds that incorporate both amine and aromatic rings with halogen substituents. These structural motifs are often found in drugs that exhibit potent biological activity. For instance, the combination of an amine group with a chloro-substituted phenyl ring has been associated with enhanced binding affinity to biological targets, making such compounds valuable candidates for drug discovery.

One of the most compelling aspects of 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of various pharmacologically active agents. For example, studies have demonstrated its utility in creating novel antiviral and anti-inflammatory drugs. The aldehyde functionality allows for further derivatization, enabling chemists to tailor the molecule's properties for specific therapeutic applications.

The role of fluorine atoms in pharmaceuticals is well-documented, with their ability to modulate metabolic stability and binding interactions. In the context of 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-, the fluorine atom at the 6-position of the phenyl ring contributes to the molecule's overall reactivity and selectivity. This feature has been exploited in designing molecules that exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Recent advances in computational chemistry have also facilitated a deeper understanding of the interactions between 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- and biological targets. Molecular modeling studies have revealed that this compound can effectively interact with enzymes and receptors due to its optimized shape and charge distribution. Such insights are invaluable for rational drug design, allowing researchers to predict and optimize the biological activity of new derivatives.

The agrochemical sector has also benefited from the exploration of compounds like 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-. Its structural features make it a promising candidate for developing new pesticides that target specific pests while minimizing environmental impact. The ability to modify the molecule's properties through further chemical transformations offers flexibility in designing agrochemicals with tailored efficacy and safety profiles.

In conclusion, 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- (CAS no: 945408-07-1) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of chemical research.

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Amadis Chemical Company Limited
(CAS:945408-07-1)1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-
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Purity:99%
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Price ($):282.0